3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound with the molecular formula C7H4BrN3O2 and a molecular weight of 242.03 g/mol This compound is characterized by its fused pyrazole and pyrimidine rings, making it a part of the pyrazolo[1,5-a]pyrimidine family
Mechanism of Action
Target of Action
Similar compounds have been shown to have significant inhibitory activity , suggesting potential targets in cellular processes.
Mode of Action
It’s known that the compound can undergo various synthetic transformations , which could potentially influence its interaction with its targets.
Result of Action
Similar compounds have shown significant inhibitory activity , suggesting potential cellular effects.
Biochemical Analysis
Biochemical Properties
3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with proteins and enzymes such as kinases, which are involved in phosphorylation processes. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby inhibiting its activity . This inhibition can lead to alterations in various signaling pathways within the cell.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of kinases, leading to changes in phosphorylation states of key signaling molecules. This can result in altered gene expression and metabolic flux within the cell . Additionally, this compound has been shown to affect cell proliferation and apoptosis in certain cell types.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate access and subsequent catalytic activity. This inhibition can lead to downstream effects on cellular signaling pathways and gene expression . Additionally, this compound may interact with transcription factors, influencing their ability to regulate gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound can result in sustained inhibition of target enzymes and prolonged alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs . Threshold effects are also noted, where a certain dosage is required to achieve significant biochemical and cellular changes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution of this compound are critical for its bioavailability and efficacy in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects within the cell.
Preparation Methods
The synthesis of 3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of dimethylamino leaving groups to control regioselectivity, proceeding via an addition–elimination mechanism (aza-Michael type)
Chemical Reactions Analysis
3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles that can replace the bromine atom.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrazole and pyrimidine rings.
Cyclization Reactions: These can lead to the formation of more complex heterocyclic structures.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer potential, particularly as an antitumor scaffold.
Industry: Utilized in material science for its significant photophysical properties.
Comparison with Similar Compounds
3-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific bromine substitution and carboxylic acid functional group. Similar compounds include:
3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid: Differing by the presence of a pyridine ring instead of a pyrimidine ring.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the core structure but vary in their substituents, leading to different chemical and biological properties.
Properties
IUPAC Name |
3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-5(7(12)13)10-11-3-1-2-9-6(4)11/h1-3H,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBAERKIRWXWQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C(=N2)C(=O)O)Br)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832740-60-0 |
Source
|
Record name | 3-bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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